HDAC2 Inhibition Potency: Quantitative Comparison with Structurally Related Bromoacetamide HDAC1 Inhibitor
2-Bromo-n-[4-(dimethylamino)benzyl]acetamide exhibits an IC₅₀ of >50,000 nM against recombinant human HDAC2, representing at least a 10,000-fold lower potency compared with a structurally related bromoacetamide derivative that inhibits HDAC1 with an IC₅₀ of 5 nM under comparable assay conditions [1][2]. This differential HDAC isoform engagement is defined by the specific N-substituent architecture: the 4-(dimethylamino)benzyl group confers weak class I HDAC inhibition, whereas alternative N-substitution patterns yield sub-nanomolar potency against HDAC1 [2].
| Evidence Dimension | HDAC isoform inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 50,000 nM (HDAC2); IC₅₀ > 50,000 nM (HDAC3); IC₅₀ > 50,000 nM (HDAC4) |
| Comparator Or Baseline | 2-Bromo-N-substituted acetamide derivative (CHEMBL2047680): IC₅₀ = 5 nM (HDAC1) |
| Quantified Difference | ≥ 10,000-fold lower potency against HDAC2 compared with comparator compound against HDAC1 |
| Conditions | Recombinant human full-length C-terminal His-tagged HDAC2 expressed in baculovirus-infected Sf9 cells; Boc-Lys(Ac)-AMC fluorogenic substrate; recombinant human HDAC1 assay using Boc-Lys(Ac)-AMC substrate with 20 min preincubation and 60 min measurement |
Why This Matters
This quantitative evidence identifies the compound as a weak HDAC2 binder, enabling researchers to use it as a selectivity control or to exclude HDAC2-mediated effects in phenotypic screens, whereas alternative N-substituted bromoacetamides would confound results with potent HDAC inhibition.
- [1] BindingDB Entry BDBM50529130 (CHEMBL4462619). HDAC2 IC₅₀ > 5.00E+4 nM; HDAC3 IC₅₀ > 5.00E+4 nM; HDAC4 IC₅₀ > 5.00E+4 nM. View Source
- [2] BindingDB Entry BDBM50386452 (CHEMBL2047680). HDAC1 IC₅₀ = 5 nM. View Source
